molecular formula C23H17N5O B10870562 4-(1H-benzotriazol-1-yl)-5-[4-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile

4-(1H-benzotriazol-1-yl)-5-[4-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile

Cat. No.: B10870562
M. Wt: 379.4 g/mol
InChI Key: RYTZGCXFTMJFTI-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-ISOPROPYLPHENOXY)PHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety, a cyano group, and an isopropylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-ISOPROPYLPHENOXY)PHENYL CYANIDE typically involves multi-step organic reactions. The process generally starts with the preparation of the benzotriazole moiety, followed by the introduction of the cyano group and the isopropylphenoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-ISOPROPYLPHENOXY)PHENYL CYANIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-ISOPROPYLPHENOXY)PHENYL CYANIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on different biological systems.

    Medicine: The compound could have potential therapeutic applications, although further research is needed to explore its medicinal properties.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-ISOPROPYLPHENOXY)PHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety may interact with various enzymes and proteins, while the cyano and isopropylphenoxy groups could influence the compound’s overall activity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazole derivatives and cyano-substituted phenyl compounds. Examples include:

  • 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(4-ISOPROPYLPHENOXY)-2-PROPANOL
  • 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-METHYLPHENOXY)PHENYL CYANIDE

Uniqueness

The uniqueness of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-ISOPROPYLPHENOXY)PHENYL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H17N5O

Molecular Weight

379.4 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-(4-propan-2-ylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C23H17N5O/c1-15(2)16-7-9-19(10-8-16)29-23-12-18(14-25)17(13-24)11-22(23)28-21-6-4-3-5-20(21)26-27-28/h3-12,15H,1-2H3

InChI Key

RYTZGCXFTMJFTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3

Origin of Product

United States

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